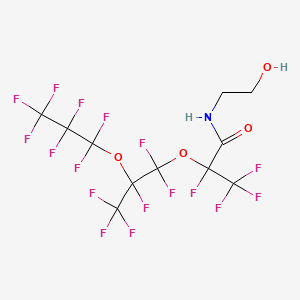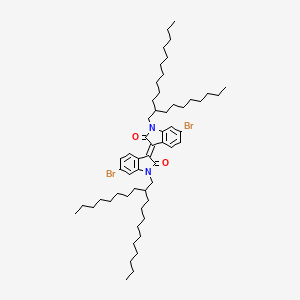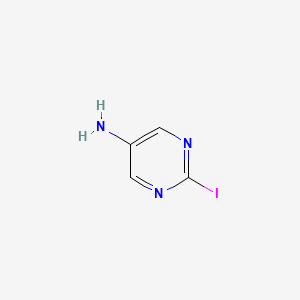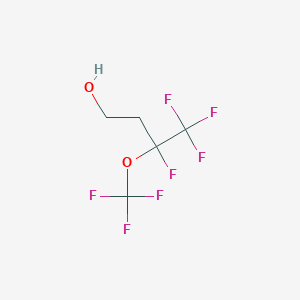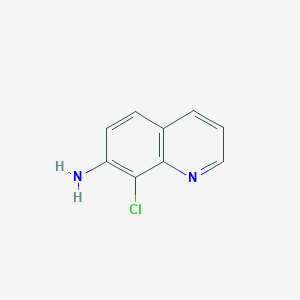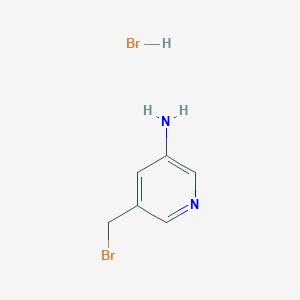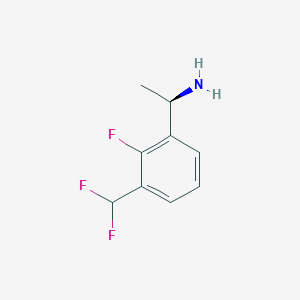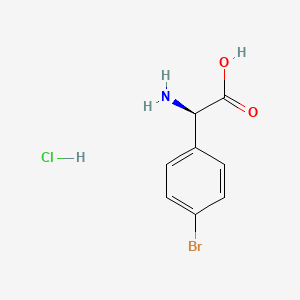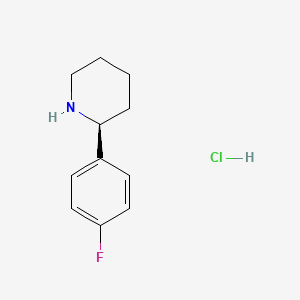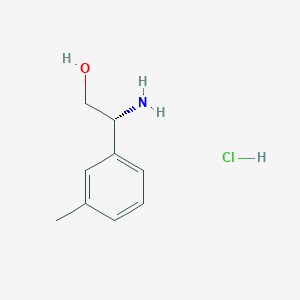
(2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride: is a chiral compound with a specific stereochemistry at the second carbon atom. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Amination: The benzene derivative undergoes an amination reaction to introduce the amino group.
Hydroxylation: The next step involves the hydroxylation of the intermediate to introduce the hydroxyl group.
Resolution: The racemic mixture is resolved to obtain the desired (2R) enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in asymmetric synthesis and catalysis.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the development of chiral drugs and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for active pharmaceutical ingredients.
- Used in the synthesis of drugs with specific stereochemistry.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Employed in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(2S)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride: The enantiomer of the compound with different stereochemistry.
2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL: The non-chiral version of the compound.
2-AMINO-2-(4-METHYLPHENYL)ETHAN-1-OL hydrochloride: A similar compound with a different substitution pattern on the benzene ring.
Uniqueness:
- The (2R) stereochemistry of (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride imparts unique properties, making it valuable in asymmetric synthesis and chiral drug development.
- Its specific interactions with molecular targets can differ significantly from its enantiomer or other similar compounds, leading to distinct biological and chemical properties.
特性
IUPAC Name |
(2R)-2-amino-2-(3-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNWJJLKSBXLRI-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
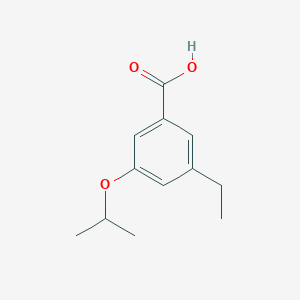
![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)
![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)
